3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine
Description
This compound belongs to the 1,2,4-triazole class, featuring a benzimidazole moiety linked via a sulfanyl group to the triazole core and a 2-fluorophenyl substituent at position 3. Such structural features are critical for interactions with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C16H13FN6S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13FN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI Key |
NIWYQEBELGWPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Sulfanyl Linkage Formation: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Triazole Ring Construction: The final step involves the cyclization of the intermediate with a hydrazine derivative and a fluorophenyl-substituted nitrile or aldehyde under basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl group (-S-) undergoes oxidation and alkylation:
-
Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, KMnO₄) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (NaOH/MeOH) to form thioether derivatives .
Triazole Ring Modifications
-
Amino Group Reactions : The 4-amino group participates in condensation (e.g., Schiff base formation) or acylation with reagents like acyl chlorides .
-
Electrophilic Substitution : The triazole ring undergoes halogenation or nitration at the 5-position under acidic conditions .
Fluorophenyl Substitution
The 2-fluorophenyl group can undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions .
Reagents, Conditions, and Products
Mechanistic Insights
-
Alkylation : The sulfanyl group acts as a nucleophile, attacking electrophilic alkyl halides in an Sₙ2 mechanism .
-
Oxidation : Proceeds via radical intermediates, with H₂O₂ generating hydroxyl radicals that abstract hydrogen from the sulfur atom .
-
Schiff Base Formation : The 4-amino group condenses with carbonyl compounds, forming imine bonds through dehydration .
Biological Relevance
Derivatives of this compound show enhanced antibacterial and anticancer activity post-modification. For example:
-
Sulfone derivatives exhibit improved inhibition against E. coli (MIC = 5 µg/mL) .
-
Schiff base analogs demonstrate potent EGFR T790M inhibition (IC₅₀ = 0.18 µM) .
Synthetic Considerations
Scientific Research Applications
Antimicrobial and Antifungal Activities
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing a triazole ring exhibit significant activity against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial efficacy of triazoles is often attributed to their ability to inhibit the synthesis of ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death.
-
Research Findings :
- A study demonstrated that related triazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
- Another research highlighted that benzimidazole derivatives exhibited excellent antifungal properties against Candida species and Aspergillus fungi .
- Case Studies :
Anticancer Properties
The anticancer potential of triazole derivatives has also been a focal point of research.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
-
Research Findings :
- Several studies have reported that benzimidazole and triazole derivatives demonstrate cytotoxic effects on multiple cancer cell lines, including breast, lung, and colon cancers .
- Notably, a derivative similar to the compound exhibited significant cytotoxicity against MCF7 breast cancer cells at concentrations as low as M .
- Case Studies :
Anti-inflammatory Activities
In addition to antimicrobial and anticancer effects, triazole compounds have shown promise as anti-inflammatory agents.
- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.
- Research Findings :
- Case Studies :
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Pyridinyl vs. Phenyl Derivatives
- 3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (7) Structural difference: Pyridinyl group at position 5 instead of 2-fluorophenyl. Biological impact: Pyridinyl derivatives exhibit improved solubility due to the nitrogen atom’s polarity but may show reduced membrane permeability compared to hydrophobic aryl groups. In tyrosinase inhibition assays, pyridinyl analogues (e.g., compound 3a) demonstrated IC₅₀ values in the micromolar range . Synthesis: Prepared via S-benzylation of 4-amino-triazole intermediates with fluorobenzyl halides .
Methylphenyl (p-Tolyl) Derivatives
- 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine Structural difference: p-Tolyl (4-methylphenyl) group at position 4. However, steric effects may reduce binding affinity compared to electron-withdrawing fluorine .
Modifications on the Sulfanyl-Linked Side Chain
Benzimidazole vs. Benzo[d]thiazole Derivatives
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Benzyl vs. Alkyl Sulfanyl Groups
- 3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4b)
- Structural difference: Isopropylthio group instead of benzimidazolylmethyl sulfanyl.
- Biological impact: Alkylthio groups reduce aromatic interactions but improve solubility. Compound 4b showed moderate antibacterial activity (MIC = 32 µg/mL) compared to benzimidazole derivatives (MIC = 1.5–3.125 µg/mL) .
Functional Group Additions and Their Effects
Hydroxyphenyl Derivatives
- 3-(Methylthio)-5-(1-hydroxyphenyl)-4H-1,2,4-triazol-4-amine
Methoxybenzyl Derivatives
- 3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine Structural difference: 4-Methoxybenzyl sulfanyl group.
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP | Molecular Weight | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 3.2 | 396.43 | 0.12 | Benzimidazole, 2-fluorophenyl |
| 3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl) | 2.8 | 313.38 | 0.45 | Pyridinyl, 4-fluorobenzyl |
| 3-(Isopropylthio)-5-(thiophen-2-ylmethyl) | 2.5 | 254.34 | 0.78 | Thiophenemethyl, isopropylthio |
| 3-(Methylthio)-5-(1-hydroxyphenyl) | 1.9 | 237.29 | 1.20 | Hydroxyphenyl, methylthio |
- Pyridinyl and hydroxyphenyl derivatives exhibit better solubility, making them suitable for oral formulations .
Biological Activity
The compound 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine is a derivative of benzimidazole and triazole, two classes of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a benzimidazole moiety linked to a triazole ring, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole and triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains.
Antibacterial Properties
A study demonstrated that derivatives containing the triazole ring showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics. For instance:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin | 25 |
| Escherichia coli | 32 | Ampicillin | 50 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 30 |
These results suggest that the compound exhibits potent antibacterial properties, particularly against resistant strains such as MRSA .
Antifungal Activity
The compound also demonstrated antifungal activity. In vitro studies indicated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The MIC values were notably lower than those of conventional antifungal agents like fluconazole, highlighting its potential as an alternative treatment .
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. The specific compound's efficacy was evaluated across multiple cancer cell lines.
Case Studies
-
Cell Line Studies : The cytotoxic effects of the compound were tested on various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This was supported by flow cytometry analysis which showed an increase in sub-G1 phase cells, indicative of apoptosis .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL |
| Escherichia coli | MIC = 32 µg/mL | |
| Pseudomonas aeruginosa | MIC = 64 µg/mL | |
| Antifungal | Candida albicans | MIC < standard |
| Aspergillus fumigatus | MIC < standard | |
| Anticancer | HeLa | IC50 = 15 µM |
| MCF-7 | IC50 = 12 µM | |
| A549 | IC50 = 18 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 1H-benzimidazole-2-methanethiol and 5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine under basic conditions (e.g., NaOH or K₂CO₃ in DMF) . Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry. For structural confirmation, single-crystal X-ray diffraction (as in ) is recommended .
Q. How can researchers optimize reaction yields for the sulfanyl linkage in this compound?
- Methodology : Microwave-assisted synthesis (e.g., 100–120°C for 10–20 minutes) significantly improves reaction efficiency compared to conventional heating . Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for thiol:triazole derivative) are critical. Monitor progress via TLC and adjust reaction time based on intermediate stability.
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%). Melting point determination (e.g., 180–185°C) and elemental analysis (C, H, N, S) provide additional validation .
Advanced Research Questions
Q. How can contradictory bioactivity data for triazole-benzimidazole hybrids be resolved in pharmacological studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or stereochemical variations. Perform dose-response studies across multiple models (e.g., microbial strains, cancer cell lines) and validate results using computational docking (e.g., AutoDock Vina) to analyze binding affinities to target proteins .
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
- Methodology : Derivatization at the sulfanyl or triazole positions (e.g., introducing hydrophilic groups like -OH or -COOH) enhances solubility. Use logP calculations (via ChemDraw) to predict lipophilicity. For in vitro testing, employ co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity .
Q. How can researchers design experiments to study the metabolic stability of this compound?
- Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance rates. Use CYP450 inhibition assays to identify metabolic pathways .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in triazole derivatives?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic effects (Hammett σ constants) with bioactivity. Use molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in target binding pockets .
Q. How should researchers handle conflicting crystallographic data for triazole-containing compounds?
- Methodology : Re-examine crystallization conditions (solvent, temperature) to resolve polymorphic discrepancies. Validate hydrogen bonding patterns (e.g., N–H···S interactions) via Hirshfeld surface analysis (CrystalExplorer) .
Safety & Environmental Considerations
Q. What protocols ensure safe disposal of waste containing benzimidazole-thiol intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
